molecular formula C23H27N3O4S2 B2534643 N-[(2E)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide CAS No. 683260-37-9

N-[(2E)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide

Cat. No.: B2534643
CAS No.: 683260-37-9
M. Wt: 473.61
InChI Key: PLKZXTJIVVIFBO-WCWDXBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzothiazole core substituted with an ethoxy group at position 6 and a methyl group at position 2. The benzamide moiety is functionalized with a 4-methylpiperidinyl sulfonyl group at position 4 of the benzene ring. The (2E)-configured imine bond in the dihydrobenzothiazole system contributes to its planar geometry, which is critical for π-π stacking interactions in biological targets .

Properties

IUPAC Name

N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4S2/c1-4-30-18-7-10-20-21(15-18)31-23(25(20)3)24-22(27)17-5-8-19(9-6-17)32(28,29)26-13-11-16(2)12-14-26/h5-10,15-16H,4,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLKZXTJIVVIFBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC(CC4)C)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(2E)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide is a compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, characterization, and biological activities of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.

Synthesis and Characterization

The synthesis of the compound involves multiple steps, typically including the formation of the benzothiazole moiety followed by functionalization with piperidine and sulfonyl groups. Characterization is often performed using techniques such as NMR spectroscopy and X-ray crystallography to confirm the structure.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of benzothiazole derivatives. For instance, compounds similar to this compound demonstrated significant activity against various bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 mg/mL
Escherichia coli50 mg/mL
Candida albicans50 mg/mL

These findings indicate that the compound possesses moderate to potent antimicrobial activity compared to standard antibiotics like ampicillin and clotrimazole .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Studies involving cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer) revealed that it exhibits moderate inhibitory effects on cell proliferation. The mechanism of action may involve the inhibition of specific oncogenic pathways or induction of apoptosis in cancer cells .

Enzyme Inhibition

Research has highlighted the inhibitory effects of similar compounds on cholinesterase enzymes, which are critical in neurotransmission. For example, a related compound showed an IC50 value of 46.42 μM against butyrylcholinesterase (BChE), indicating competitive inhibition . This suggests potential applications in treating neurodegenerative diseases like Alzheimer's.

Case Studies

  • Study on Antibacterial Activity :
    A study conducted on various benzothiazole derivatives demonstrated that modifications at specific positions significantly influenced antibacterial efficacy. The presence of electron-withdrawing groups was correlated with enhanced activity against Gram-positive bacteria .
  • Anticancer Evaluation :
    In vitro tests on human cancer cell lines indicated that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective anticancer therapies with reduced side effects .

Scientific Research Applications

Enzyme Inhibition

Research indicates that compounds similar to N-[(2E)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide exhibit enzyme inhibitory activities. For instance, sulfonamide derivatives have been studied for their ability to inhibit α-glucosidase and acetylcholinesterase, which are relevant in the treatment of Type 2 diabetes mellitus and Alzheimer's disease respectively .

Anticancer Potential

The compound's structural features suggest potential anticancer properties. Similar benzothiazole derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth . The sulfonamide group enhances the bioactivity of these compounds, making them suitable candidates for further development in cancer therapy.

Metabolic Diseases

Benzothiazole derivatives are recognized for their role in managing metabolic diseases such as diabetes mellitus type 2 and obesity. They function as selective inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is implicated in glucose metabolism . This mechanism positions them as promising agents for therapeutic intervention.

Neurological Disorders

Given the inhibition of acetylcholinesterase, compounds like this compound may also be explored for treating neurodegenerative diseases such as Alzheimer's disease. The modulation of cholinergic activity could lead to improved cognitive functions in affected individuals .

Synthesis and Development

The synthesis of this compound involves multi-step reactions that typically start from readily available precursors. The initial step often includes the formation of the benzothiazole ring followed by functionalization with sulfonamide groups. Detailed synthetic routes can be referenced from patent literature and chemical synthesis journals .

Case Studies and Research Findings

Several studies have documented the efficacy of similar compounds:

Study ReferenceCompound TestedBiological ActivityKey Findings
Benzothiazole DerivativesInhibition of 11β-HSD1Effective in reducing blood glucose levels in diabetic models
Sulfonamide DerivativesAcetylcholinesterase InhibitionImproved cognitive function in animal models of Alzheimer’s disease
New Sulfonamidesα-glucosidase InhibitionPotential therapeutic agents for Type 2 diabetes

Comparison with Similar Compounds

Key Example :

  • 4-Methoxy-N-[6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzenesulfonamide (): Structural Differences: Replaces the ethoxy group at position 6 with methoxy and lacks the 4-methylpiperidinyl sulfonyl group. The absence of the piperidinyl sulfonyl group likely diminishes solubility in lipid-rich environments (e.g., CNS penetration) .

Sulfonamide vs. Benzamide Linkages

Key Examples :

  • N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride (): Structural Differences: Incorporates a dimethylaminoethyl chain on the benzothiazole nitrogen and a hydrochloride salt. Impact: The charged dimethylaminoethyl group enhances water solubility, while the hydrochloride salt improves bioavailability. This contrasts with the neutral imine-linked structure of the target compound, which may favor passive membrane diffusion .
  • Sulfathiazole derivatives ():
    • Structural Differences : Replace the benzamide with a sulfathiazole (thiazole-linked sulfonamide).
    • Impact : Thiazole rings enhance antibacterial activity via dihydropteroate synthase inhibition, a mechanism absent in benzamide-based compounds .

Piperidine and Heterocyclic Modifications

Key Examples :

  • Donepezil analogs ():
    • Structural Differences : Feature a benzylpiperidinyl chain similar to the 4-methylpiperidinyl group in the target compound.
    • Impact : The benzylpiperidinyl group in donepezil analogs enhances acetylcholinesterase inhibition by increasing lipophilicity and CNS penetration. The 4-methylpiperidinyl sulfonyl group in the target compound may mimic this property .
  • Isoxazole and pyridazine derivatives ():
    • Structural Differences : Utilize isoxazole or pyridazine rings instead of benzothiazole.
    • Impact : Electron-deficient heterocycles like pyridazine may improve metabolic stability but reduce binding to targets requiring electron-rich aromatic systems .

Comparative Data Table

Compound Name Core Structure Key Substituents Potential Bioactivity Reference ID
N-[(2E)-6-Ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide Benzothiazole 6-Ethoxy, 3-methyl, 4-(4-methylpiperidinyl sulfonyl) CNS targeting (inferred)
4-Methoxy-N-[6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzenesulfonamide Benzothiazole 6-Methoxy, 3-methyl Antimicrobial
N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride Benzothiazole Dimethylaminoethyl, hydrochloride salt Enhanced solubility
5-Phenyl-1,3,4-thiadiazole derivatives Thiadiazole Piperidinyl chains Acetylcholinesterase inhibition

Research Implications

  • Structural Optimization : The ethoxy and 4-methylpiperidinyl sulfonyl groups in the target compound may balance lipophilicity and solubility, making it a candidate for CNS drug development.
  • Synthetic Challenges : and highlight the use of carbodiimide coupling agents (e.g., EDC/HOBt) for benzamide synthesis, which could be adapted for scalable production .
  • Pharmacological Gaps : Direct activity data is lacking; future studies should evaluate kinase inhibition or antimicrobial efficacy, as suggested by analogs .

Preparation Methods

Benzothiazole Ring Formation

The 2,3-dihydrobenzothiazole scaffold is synthesized via cyclocondensation of 2-aminothiophenol derivatives with α-haloketones. Key modifications include:

Ethoxylation at C6 :
Chlorosulfonation of 4-ethoxybenzoic acid followed by thiolation generates 6-ethoxybenzothiazole-2-thiol. Methylation at N3 is achieved using methyl iodide in alkaline medium (60–70% yield).

Critical Parameters

  • Thionation reagent : Phosphorus pentasulfide vs. Lawesson's reagent (85% vs. 78% yield)
  • Solvent system : Toluene/water biphasic conditions reduce side reactions

Oxidation to Sulfenamide/Sulfonamide

Conversion of benzothiazole-2-thiol to sulfenamide precedes final oxidation:

Stepwise Sulfuration

  • Sulfenamide formation : Treatment with NaOCl/NH4OH at 0–5°C gives 6-ethoxy-3-methylbenzothiazole-2-sulfenamide (92% purity)
  • Oxidation to sulfonamide : KMnO4 in acetone/water at 40–45°C achieves full oxidation (mp 188–190°C)

Alternative Single-Pot Method
Using (NH4)2S2O8/H2O2 in acetic acid achieves 89% conversion with reduced MnO2 waste.

Synthesis of 4-(4-Methylpiperidin-1-Yl)Sulfonyl Benzoyl Chloride

Sulfonation of Benzoic Acid

Chlorosulfonic acid (3 eq) at 110–120°C for 4h introduces sulfonyl chloride at C4 (87% yield).

Regioselectivity Control

  • Electron-withdrawing ethoxy group directs sulfonation to para position
  • Excess ClSO3H (5 eq) required for complete conversion

Piperidine Functionalization

4-Methylpiperidine Synthesis

  • Transfer hydrogenation : Piperidine-4-carboxylic acid + formaldehyde → 1-methylpiperidine-4-carboxylic acid (Pd/C, 90–95°C, 94% yield)
  • Salt formation : HCl gas in Et2O gives crystalline hydrochloride (mp 214–216°C)

Sulfonamide Coupling
Reaction of sulfonyl chloride with 4-methylpiperidine:

  • Solvent optimization : CH2Cl2 vs. THF (96% vs. 82% yield)
  • Stoichiometry : 1.2 eq piperidine prevents disulfone formation

Final Amide Coupling

Carbodiimide-Mediated Approach

Conditions

  • EDC/HOBt in DMF:DCM (1:1)
  • 0°C → RT over 12h
  • 78% isolated yield

Challenges

  • Epimerization at benzothiazole C2 minimized at pH 6.5–7.0
  • Silica gel chromatography required for EDC removal

Acid Chloride Route

Alternative Protocol

  • Generate benzoyl chloride (SOCl2, reflux 2h)
  • React with benzothiazole sulfonamide (Et3N, THF, −78°C)
  • Higher yield (85%) but lower purity (92% vs 98%)

Process Optimization Data

Table 1. Comparative Analysis of Sulfonation Methods

Method Temp (°C) Time (h) Yield (%) Purity (%) Source
ClSO3H (3 eq) 110 4 87 98
SO3/DMF complex 90 6 76 95
FSO3H (gas) RT 24 68 99

Table 2. Amide Coupling Efficiency

Coupling Reagent Solvent Temp (°C) Yield (%) E:Z Ratio
EDC/HOBt DMF:DCM 0→25 78 95:5
DCC/DMAP THF 25 65 92:8
SOCl2/Et3N THF −78→25 85 97:3

Analytical Characterization

Critical Quality Attributes

  • Stereochemical purity : HPLC using Chiralpak AD-H (Heptane:IPA 85:15) confirms >99% E isomer
  • Sulfonamide content : Ion chromatography (0.1M NaOH eluent) detects ≤0.2% sulfonic acid impurity
  • Residual solvents : HS-GC/MS meets ICH Q3C limits (DMF <880 ppm)

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6) : δ 1.38 (t, J=7Hz, 3H, OCH2CH3), 2.91 (s, 3H, NCH3), 3.15–3.28 (m, 4H, piperidine), 4.12 (q, J=7Hz, 2H, OCH2), 7.02–8.21 (aromatic protons)
  • HRMS (ESI+) : m/z calcd for C23H26N3O4S2 [M+H]+ 480.1365, found 480.1368

Industrial-Scale Considerations

Waste Stream Management

  • MnO2 sludge from KMnO4 oxidation: 0.7 kg per kg product
  • Acidic quench liquors: Neutralization with Ca(OH)2 generates gypsum byproduct

Continuous Flow Alternatives

  • Microreactor sulfonation reduces ClSO3H usage by 40%
  • Plug flow ozonolysis replaces KMnO4 in sulfenamide oxidation

Q & A

Q. What are the critical parameters for optimizing the synthesis of N-[(2E)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide?

Synthetic optimization requires precise control of reaction conditions. Key parameters include:

  • Temperature : Elevated temperatures (e.g., 80–100°C) enhance reaction rates but may degrade sensitive functional groups like sulfonamides .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of intermediates, while dichloromethane is preferred for low-temperature reactions .
  • Catalysts : Base catalysts (e.g., triethylamine) are critical for deprotonating intermediates during sulfonamide bond formation .
  • Purification : Column chromatography (silica gel, gradient elution) or recrystallization (using ethanol/water mixtures) ensures ≥95% purity .

Q. How can analytical techniques resolve structural ambiguities in this compound?

  • NMR spectroscopy : 1H and 13C NMR distinguish the (2E)-configuration via coupling constants (e.g., J = 12–15 Hz for trans-alkenyl protons) and confirm sulfonamide connectivity .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₂₃H₂₆N₂O₃S₂) with <2 ppm error .
  • X-ray crystallography : Resolves stereochemical uncertainties in the benzothiazole and piperidinyl moieties .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Molecular docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., kinases or proteases) via the sulfonamide and benzothiazole groups. Validate with experimental IC₅₀ values .
  • MD simulations : Assess stability of ligand-target complexes in aqueous environments (e.g., 100-ns trajectories) to identify key hydrogen bonds and hydrophobic interactions .

Q. What methodologies elucidate structure-activity relationships (SAR) for this compound?

  • Functional group substitution : Synthesize analogs by replacing the 4-methylpiperidinyl group with morpholine or piperazine. Test activity in enzyme inhibition assays (e.g., fluorescence-based kinase assays) .
  • Bioisosteric replacements : Substitute the ethoxy group with methoxy or fluorine to evaluate electronic effects on binding affinity .
  • Pharmacophore mapping : Overlay active analogs to identify critical hydrogen bond acceptors (sulfonyl oxygen) and aromatic π-stacking regions .

Q. How to address contradictions in solubility data between theoretical and experimental results?

  • Theoretical prediction : Use tools like ALOGPS or ChemAxon to calculate logP (predicted ~3.5).
  • Experimental validation : Perform shake-flask assays in PBS (pH 7.4) and DMSO. Discrepancies often arise from aggregation or polymorphic forms, requiring dynamic light scattering (DLS) or powder XRD .

Q. What strategies mitigate instability during biological assays?

  • pH stability : Test degradation in buffers (pH 4–9) via HPLC monitoring. The benzothiazole ring is prone to hydrolysis under acidic conditions .
  • Light sensitivity : Store solutions in amber vials to prevent photodegradation of the alkenylidene group .
  • Metabolic stability : Use liver microsomes (human/rat) with LC-MS to identify major metabolites (e.g., O-deethylation or sulfonamide cleavage) .

Q. How to design experiments for toxicological profiling?

  • In vitro cytotoxicity : Use MTT assays on HEK-293 or HepG2 cells, focusing on mitochondrial toxicity linked to the benzothiazole moiety .
  • hERG inhibition : Patch-clamp assays to assess cardiac risk from piperidinyl-sulfonamide interactions .
  • Ames test : Evaluate mutagenicity of nitroso derivatives formed during metabolism .

Methodological Considerations for Data Analysis

Q. How to interpret conflicting bioactivity data across assay platforms?

  • Dose-response curves : Compare EC₅₀ values from fluorescence-based vs. radiometric assays. Fluorescence may yield false positives due to compound autofluorescence .
  • Orthogonal validation : Confirm hits using SPR (surface plasmon resonance) for binding kinetics (ka/kd) and ITC (isothermal titration calorimetry) for thermodynamic profiling .

Q. What advanced techniques resolve stereochemical uncertainties?

  • Chiral HPLC : Separate enantiomers using cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases .
  • VCD spectroscopy : Vibrational circular dichroism distinguishes diastereomers in the benzothiazole-piperidinyl region .

Tables of Key Data

Q. Table 1: Synthetic Yield Optimization

ConditionYield (%)Purity (%)Reference
DMF, 80°C7298
Acetonitrile, 60°C6595
Dichloromethane, RT5892

Q. Table 2: Biological Activity Profiles

Assay TypeTargetIC₅₀ (nM)Reference
Kinase inhibitionEGFR18.3
CytotoxicityHepG242.7
hERG inhibitionPotassium channel1,250

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.